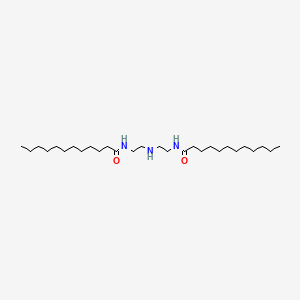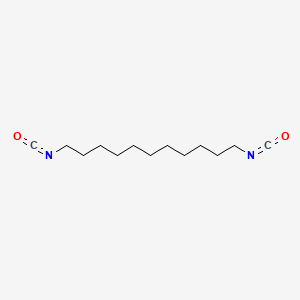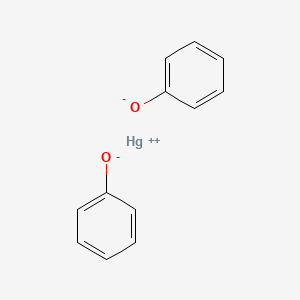
Phenol, mercury(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, mercury(2+) salt can be synthesized through the reaction of phenol with mercuric chloride (HgCl2). The reaction typically occurs in an aqueous medium, where phenol acts as a ligand, coordinating with the mercury ion to form the salt. The general reaction is as follows:
C6H5OH+HgCl2→(C6H5O)2Hg+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Phenol, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7).
Reduction: The mercury ion can be reduced to elemental mercury using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic medium.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones.
Reduction: Elemental mercury and phenol.
Substitution: Nitro-phenol or halogenated phenol derivatives.
Scientific Research Applications
Phenol, mercury(2+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain industrial processes.
Mechanism of Action
The mechanism of action of phenol, mercury(2+) salt involves the interaction of the mercury ion with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction disrupts cellular processes and can result in antimicrobial effects. The phenol moiety can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Phenol, mercury(2+) salt can be compared with other mercury-containing compounds and phenol derivatives:
Mercuric chloride (HgCl2): Similar in terms of mercury content but lacks the phenol moiety.
Phenylmercuric acetate (C8H8HgO2): Contains both phenol and mercury but in a different structural arrangement.
Phenol (C6H5OH): Lacks mercury but shares similar chemical properties due to the phenol group.
Uniqueness: this compound is unique due to the combination of phenol and mercury, which imparts distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Properties
CAS No. |
588-66-9 |
|---|---|
Molecular Formula |
C12H10HgO2 |
Molecular Weight |
386.80 g/mol |
IUPAC Name |
mercury(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI Key |
RNYSWFZGBHOVOU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


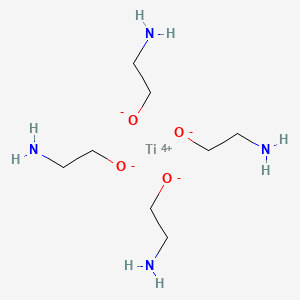
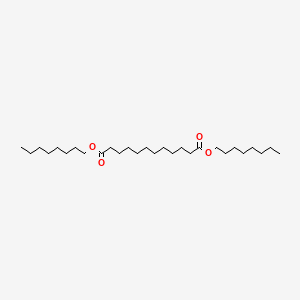
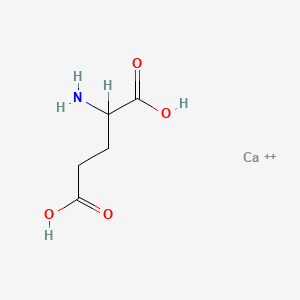
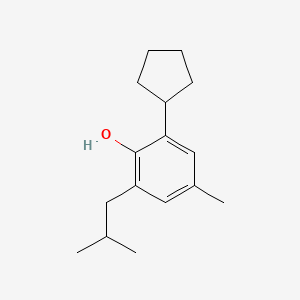
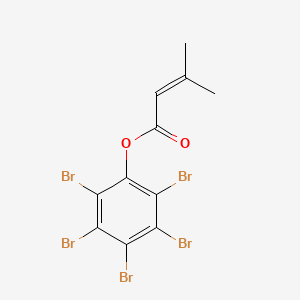

![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
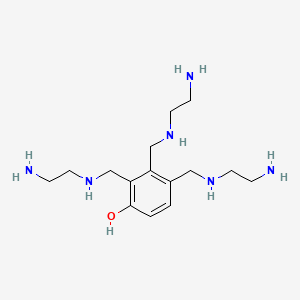

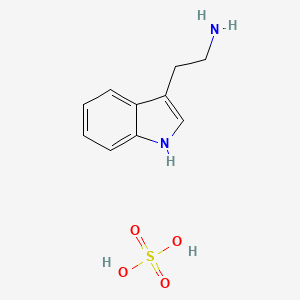
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
